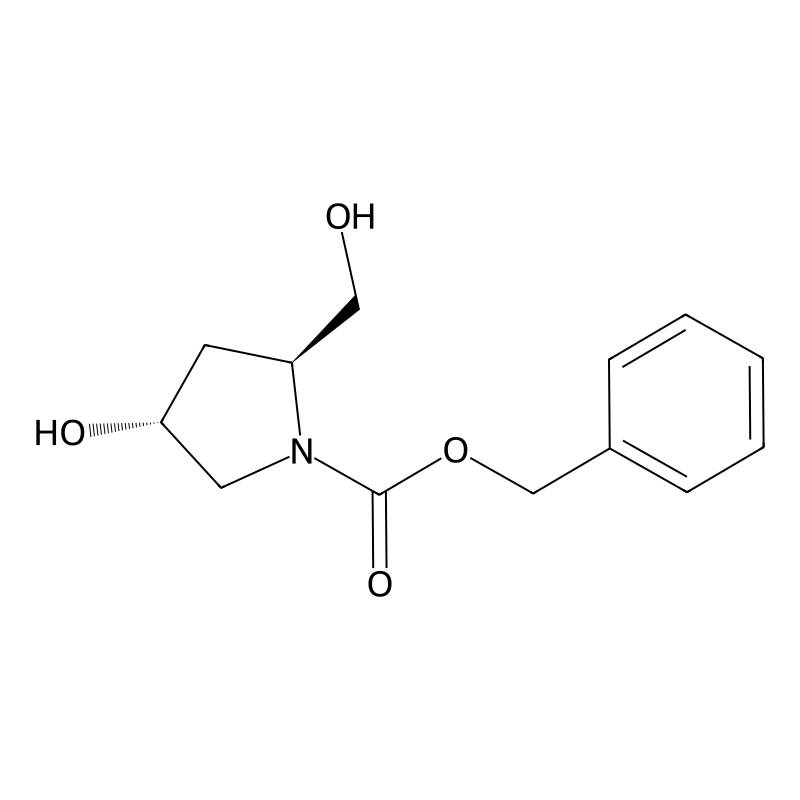

benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO4. It features a pyrrolidine ring with hydroxymethyl and hydroxy substituents, contributing to its unique properties. The compound is primarily studied for its potential biological activities, particularly in the context of cholinesterase inhibition, which has implications for treating neurodegenerative diseases like Alzheimer's disease .

Synthesis of L-Proline Derivatives:

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of L-proline derivatives, a class of important chiral molecules with diverse applications in drug discovery and material science. By selectively manipulating functional groups on this intermediate, researchers can create various L-proline derivatives with desired properties.

Studies on Protein Folding and Assembly:

This compound finds use in studying protein folding and assembly processes. Its structural similarity to L-proline allows researchers to investigate how specific interactions involving the hydroxyl and carboxylate groups on the molecule influence protein folding and assembly. Understanding these interactions helps researchers design new drugs and materials with tailored functionalities.

The synthesis of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of N-benzyloxycarbonyl-(4R)-hydroxy-L-proline with a borane-dimethyl sulfide complex. This reaction is conducted under controlled conditions, initially stirring at 0°C and then heating under reflux to facilitate the formation of the desired compound .

Key Reaction Steps:- Formation of Borane Complex: Borane-dimethyl sulfide complex acts as a reducing agent.

- Refluxing: Heating the reaction mixture promotes the desired transformations.

- Purification: Post-reaction, purification methods such as chromatography may be employed to isolate the product.

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits moderate inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical targets in Alzheimer's disease therapy, as their inhibition can enhance cholinergic neurotransmission . The compound's selectivity and potency make it a candidate for further pharmacological exploration.

Mechanism of Action

The compound interacts with cholinesterases through a reversible binding mechanism, affecting neurotransmitter levels and potentially improving cognitive function in neurodegenerative conditions.

The synthesis of this compound can be achieved through various methods, predominantly focusing on modifications of proline derivatives.

Common Synthesis Pathways:- Starting Material: N-benzyloxycarbonyl-(4R)-hydroxy-L-proline.

- Reagents: Borane-dimethyl sulfide complex.

- Conditions: Stirring at low temperatures followed by refluxing.

This method has been validated in multiple studies, showcasing its efficiency in producing the desired compound with good yields .

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily utilized in medicinal chemistry for:

- Drug Development: As a lead compound for synthesizing analogs aimed at enhancing cholinesterase inhibition.

- Pharmaceutical Research: Investigating its potential effects on cognitive enhancement and neuroprotection.

Research has indicated that benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can form complexes with various biological targets beyond cholinesterases. Interaction studies often focus on its binding affinities and selectivity towards different enzymes involved in neurological pathways. These studies are crucial for understanding its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Benzyl 4-hydroxyproline | Hydroxyl group at position 4 | Cholinesterase inhibition | Lacks hydroxymethyl group |

| Pregabalin | Pyrrolidine ring | Anticonvulsant properties | Different functional groups |

| Z-trans-4-Hydroxy-L-prolinol | Hydroxyl group at position 4 | Neuroprotective effects | Different stereochemistry |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate stands out due to its specific stereochemistry and the presence of both hydroxymethyl and hydroxy groups, which influence its biological activity and interaction profiles significantly .

Molecular Structure and Stereochemistry

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate represents a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocyclic ring with defined stereochemical configurations [1]. The compound possesses two defined chiral centers at the C-2 and C-4 positions of the pyrrolidine ring, establishing its absolute stereochemistry as (2S,4R) [1]. The molecular structure incorporates a benzyl carboxylate protecting group attached to the nitrogen atom of the pyrrolidine ring, forming a carbamate linkage [1].

The stereochemical designation indicates that the C-2 carbon bears the S-configuration while the C-4 carbon exhibits the R-configuration, creating a trans-diaxial relationship between the hydroxyl group at C-4 and the hydroxymethyl substituent at C-2 [1] [2]. This compound is also known by the systematic name N-benzoxycarbonyl-(4R)-4-hydroxy-L-prolinol, reflecting its derivation from trans-4-hydroxyproline [1]. The pyrrolidine ring adopts a puckered conformation typical of five-membered rings, with the substituents positioned to minimize steric interactions [2] [3].

The molecular framework contains multiple functional groups including primary and secondary hydroxyl groups, a tertiary amine nitrogen within the ring system, and an ester carbonyl group in the benzyl carboxylate moiety [1]. The presence of these functional groups contributes to the compound's physicochemical properties and spectroscopic characteristics [1] [4].

Physical Constants and Measurable Properties

Molecular Weight and Formula Determination

The molecular formula of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is established as C₁₃H₁₇NO₄ [1]. The compound exhibits a molecular weight of 251.28 grams per mole, as determined through high-resolution mass spectrometry [1]. The exact mass has been calculated as 251.11575802 daltons, with the monoisotopic mass identical to this value [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Exact Mass | 251.11575802 Da | [1] |

| Monoisotopic Mass | 251.11575802 Da | [1] |

The elemental composition analysis reveals the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and four oxygen atoms [1]. The compound contains 18 heavy atoms in total, with two defined stereogenic centers and no undefined stereocenters [1]. The structural complexity, as calculated using computational methods, is rated at 278 units [1].

Solubility Profile in Various Solvents

The solubility characteristics of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate are influenced by its dual hydrophilic and lipophilic character [5]. The compound contains both polar hydroxyl groups and a hydrophobic benzyl aromatic system, resulting in moderate polarity [5]. The calculated partition coefficient (XLogP3-AA) is 0.5, indicating a slightly hydrophilic nature [1].

Esters generally exhibit limited water solubility due to their non-ionic character and inability to both donate and accept hydrogen bonds simultaneously [5]. The presence of hydroxyl groups in this compound enhances its hydrogen bonding capacity, potentially improving solubility in protic solvents compared to simple esters [5]. The compound can act as a hydrogen bond acceptor through its carbonyl oxygen and ether oxygen atoms, while the hydroxyl groups can serve as both donors and acceptors [5].

The topological polar surface area is calculated as 70 Ų, suggesting moderate membrane permeability characteristics [1]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, with four rotatable bonds contributing to conformational flexibility [1]. These parameters collectively influence the compound's solubility behavior across different solvent systems [5].

Optical Rotation and Chirality Measurements

The chiral nature of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate results from the presence of two stereogenic centers at the C-2 and C-4 positions of the pyrrolidine ring [1]. The compound exhibits optical activity due to its non-superimposable mirror image structure [6]. Similar pyrrolidine derivatives have shown significant optical rotation values, with the magnitude and sign dependent on the specific stereochemical configuration [6].

Optical rotation measurements for pyrrolidine-containing compounds typically employ sodium D-line illumination at 589 nanometers [6]. The theoretical calculations for related pyrrole-containing compounds have demonstrated that both time-dependent density functional theory and coupled-cluster methods can accurately predict optical rotation values [6]. For hydroxypyrrolidine derivatives, the presence of multiple chiral centers and functional groups contributes to the overall optical rotation through different electronic transitions [6].

The stereochemical purity of the compound can be assessed through optical rotation measurements, as any racemization or epimerization would result in changes to the observed rotation values [6]. Chiral compounds with similar structural features have shown optical rotation values ranging from moderate to high magnitudes, depending on the substitution pattern and solvent conditions [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate [7]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [7]. The benzyl aromatic protons appear in the downfield region between 7.2 and 7.5 parts per million, displaying the typical pattern for monosubstituted benzene rings [8].

The pyrrolidine ring protons show complex multipicity patterns due to the cyclic nature and stereochemical constraints [9]. The C-2 proton bearing the hydroxymethyl group appears as a complex multiplet, while the C-4 proton adjacent to the hydroxyl group exhibits characteristic coupling patterns [9]. The hydroxymethyl protons display diastereotopic behavior due to the proximity to the chiral center, resulting in non-equivalent chemical shifts [9].

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments consistent with the molecular structure [7]. The carbonyl carbon of the benzyl carboxylate group appears around 155-160 parts per million, typical for carbamate carbonyls [7]. The benzyl aromatic carbons show signals in the 125-140 parts per million region, while the pyrrolidine ring carbons appear in the aliphatic region between 30-80 parts per million [7] [10].

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Carbonyl Carbon | 155-160 | Singlet |

| Aromatic Carbons | 125-140 | Singlet |

| Pyrrolidine Ring | 30-80 | Variable |

| Hydroxymethyl | 60-65 | Singlet |

The coupling patterns in the ¹H spectrum provide information about the stereochemical relationships and conformational preferences of the molecule [9]. The vicinal coupling constants between adjacent protons on the pyrrolidine ring reflect the dihedral angles and can be used to determine the preferred ring conformation [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate reveals characteristic fragmentation pathways typical of pyrrolidine carboxylate derivatives [11]. Under electron impact ionization conditions, the compound undergoes predictable bond cleavages resulting in diagnostic fragment ions [11]. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the intact molecule [1].

Primary fragmentation involves cleavage of the benzyl carboxylate group, producing fragment ions characteristic of the pyrrolidine core structure [11]. The loss of the benzyl group (C₇H₇, mass 91) results in a fragment at mass-to-charge ratio 160, representing the hydroxypyrrolidine carboxylate portion [11]. Further fragmentation of the pyrrolidine ring follows established patterns for five-membered nitrogen heterocycles [11].

Secondary fragmentation processes include ring contraction reactions typical of pyrrolidine derivatives [11]. The compound may undergo loss of ethylene or other small neutral molecules from the pyrrolidine ring, producing smaller fragment ions [11]. Under chemical ionization conditions, protonation typically occurs at the nitrogen atom, leading to different fragmentation patterns compared to electron impact [11].

The mass spectral fragmentation behavior provides valuable structural information and can be used for identification and quantification purposes [12]. High-resolution mass spectrometry enables accurate mass determination of fragment ions, facilitating structural elucidation and confirmation of the molecular formula [12].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate displays characteristic absorption bands corresponding to the various functional groups present in the molecule [4]. The spectrum exhibits a strong carbonyl stretching vibration typical of carbamate esters in the region of 1700-1750 inverse centimeters [4] [13]. This band appears around 1720 inverse centimeters, consistent with the benzyl carboxylate functionality [4].

The hydroxyl groups present in the molecule contribute broad absorption bands in the 3200-3600 inverse centimeters region [14]. These bands result from oxygen-hydrogen stretching vibrations and may show hydrogen bonding effects depending on the measurement conditions [14]. The primary hydroxyl group of the hydroxymethyl substituent and the secondary hydroxyl group at C-4 both contribute to this region [14].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) | 1700-1750 | Strong | Carbamate ester |

| Hydroxyl (O-H) | 3200-3600 | Broad | Primary and secondary alcohols |

| Aromatic (C-H) | 3000-3100 | Medium | Benzyl aromatic |

| Aliphatic (C-H) | 2800-3000 | Medium | Pyrrolidine and methylene |

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 inverse centimeters region, characteristic of benzyl groups [14]. Aliphatic carbon-hydrogen stretching vibrations from the pyrrolidine ring and methylene groups are observed in the 2800-3000 inverse centimeters range [14]. The benzyl ester group shows additional characteristic bands including carbon-oxygen stretching vibrations in the 1000-1300 inverse centimeters region [4].

The infrared spectrum provides a unique fingerprint for compound identification and can be used to monitor structural changes or degradation [15]. The relative intensities and exact positions of the absorption bands are sensitive to intermolecular interactions and solid-state packing effects [15].

Conformational Analysis and Molecular Geometry

The conformational behavior of benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is governed by the inherent flexibility of the pyrrolidine ring system and the rotational freedom around the carbamate linkage [2]. Pyrrolidine rings typically adopt puckered conformations to minimize angle strain and torsional strain [2] [3]. The five-membered ring can exist in envelope and twist conformations, with rapid interconversion between these forms [2].

The presence of substituents at the C-2 and C-4 positions influences the preferred ring conformation through steric and electronic effects [2] [16]. The trans-diaxial arrangement of the hydroxyl and hydroxymethyl groups favors specific puckering modes that minimize unfavorable interactions [16]. Computational studies on related pyrrolidine nucleotide analogs have demonstrated that substitution patterns significantly affect conformational preferences [2] [17].

The benzyl carboxylate moiety introduces additional conformational complexity through rotation around the carbon-nitrogen bond and the ester linkage [18]. The benzyl group can adopt various orientations relative to the pyrrolidine ring, with some conformers potentially stabilized by intramolecular aromatic-hydrogen interactions [18]. The carbamate nitrogen exhibits restricted rotation due to partial double bond character from resonance with the carbonyl group [18].

Molecular modeling studies indicate that the compound can access multiple low-energy conformations with relatively small energy barriers between them [2] [3]. The preferred conformations balance steric interactions, hydrogen bonding possibilities, and electronic effects [16]. Nuclear magnetic resonance coupling constant analysis provides experimental validation of the predominant conformational states in solution [3] [17].

The retrosynthetic analysis of benzyl (2S,4R)-4-hydroxy-2-hydroxymethyl)pyrrolidine-1-carboxylate reveals multiple strategic disconnections that can guide synthetic planning [1]. The primary retrosynthetic approach centers on the recognition that this compound can be derived from proline-based precursors through selective functional group manipulations and stereochemical transformations [2] [3].

The most logical disconnection involves the recognition of the pyrrolidine core as being derived from trans-4-hydroxy-L-proline derivatives. This approach leverages the natural chirality present in amino acid starting materials, providing inherent stereochemical control at multiple centers [4] [5]. The benzyl carboxylate protecting group can be introduced through standard carboxylate protection strategies, while the hydroxymethyl functionality at the C-2 position requires careful planning to achieve the desired (2S) configuration .

Strategic considerations include the need for orthogonal protection strategies that allow selective manipulation of the multiple functional groups present in the target molecule [7]. The presence of both hydroxyl groups and the carbamate nitrogen requires careful selection of protecting groups that can be selectively introduced and removed without compromising the pyrrolidine ring integrity or the stereochemical configuration [8].

Classical Synthetic Routes from Proline Derivatives

The most established synthetic route to benzyl (2S,4R)-4-hydroxy-2-hydroxymethyl)pyrrolidine-1-carboxylate involves the reduction of N-benzyloxycarbonyl-trans-4-hydroxy-L-proline derivatives using borane-dimethyl sulfide complex [9]. This classical approach has been extensively validated and represents the most reliable method for producing the target compound with consistent stereochemical outcomes.

The reaction proceeds through initial activation of the carboxylic acid by the borane complex, followed by hydride delivery to generate the corresponding alcohol [9] [12]. The stereochemistry at the C-2 position is established through this reduction process, with the reaction proceeding with retention of configuration when conducted under the optimized conditions of initial stirring at zero degrees Celsius followed by heating under reflux .

Research findings demonstrate that this classical route provides yields ranging from sixty to eighty percent, with excellent stereochemical control maintained throughout the transformation [9]. The method has been successfully scaled from laboratory to preparative scales, demonstrating its practical utility for synthetic applications requiring substantial quantities of the target compound.

Stereoselective Synthesis Strategies

Control of Configuration at C-2 Position

The stereochemical control at the C-2 position represents one of the most critical aspects of the synthetic strategy. Multiple approaches have been developed to achieve the desired (2S) configuration through different mechanistic pathways [13] [3]. The most successful strategies involve the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

One highly effective approach utilizes copper-catalyzed intramolecular carboamination reactions of protected gamma-amino alkenes with aryl halides [14]. This methodology accomplishes the formation of both carbon-nitrogen and carbon-carbon bonds in a single step, generating up to two stereocenters with diastereoselectivities exceeding 20:1 [14]. The reaction conditions have been refined to improve functional group tolerance and broaden the range of substrates that can be effectively transformed.

Silver-catalyzed 1,3-dipolar cycloaddition reactions represent another powerful strategy for C-2 stereochemical control [13]. Using silver carbonate as a catalyst, proline derivatives with up to four stereogenic centers in the pyrrolidine ring have been obtained in moderate to good yields with excellent regio- and diastereoselectivities [13]. The influence of chiral auxiliaries such as N-tert-butanesulfinyl groups on the diastereoselectivity has been studied through computational methods, providing insights into the mechanistic basis for stereochemical control [13].

Palladium-catalyzed carboamination approaches have also proven effective for establishing C-2 stereochemistry [14]. These reactions typically employ mild bases and achieve high diastereoselectivities through careful control of reaction parameters including temperature, concentration, and catalyst loading [14]. The methodology has been successfully applied to the synthesis of complex pyrrolidine alkaloids, demonstrating its utility in natural product synthesis.

Control of Configuration at C-4 Position

The establishment of the (4R) configuration requires equally sophisticated approaches, particularly given the need to maintain stereochemical integrity while introducing the hydroxyl functionality [15] [3]. Several strategies have been developed that exploit the inherent reactivity patterns of pyrrolidine derivatives to achieve selective hydroxylation or inversion reactions.

Copper-catalyzed intramolecular hydroamination reactions have emerged as particularly effective for C-4 stereochemical control [8]. These protecting-group-free approaches allow for the stereoselective formation of hydroxylated pyrrolidine derivatives through intramolecular cyclization processes [8]. The methodology demonstrates excellent functional group tolerance and provides access to both cis and trans stereochemical relationships between adjacent substituents.

Mitsunobu inversion strategies provide an alternative approach for achieving the desired C-4 configuration [11] [5]. These reactions involve the controlled inversion of stereochemistry at the C-4 position through nucleophilic displacement reactions mediated by triphenylphosphine and diethyl azodicarboxylate [11]. The reaction conditions can be optimized to achieve high selectivity for the desired stereochemical outcome while minimizing competing side reactions.

Stereoselective reduction approaches using chiral reducing agents or chiral catalysts have also been explored for C-4 stereochemical control [12] [16]. These methods typically employ borane complexes in combination with chiral auxiliaries or chiral catalysts to achieve enantioselective reduction of prochiral ketone intermediates [12]. The resulting secondary alcohols are obtained with high enantiomeric excesses, providing effective access to the desired C-4 stereochemistry.

Protective Group Chemistry in Synthesis Pathways

The successful synthesis of benzyl (2S,4R)-4-hydroxy-2-hydroxymethyl)pyrrolidine-1-carboxylate requires sophisticated protective group strategies that allow for selective manipulation of multiple functional groups while maintaining structural integrity [7] [5]. The presence of nitrogen, hydroxyl, and carboxylic acid functionalities necessitates the use of orthogonal protection schemes that can be selectively introduced and removed under different reaction conditions.

Benzyloxycarbonyl protection of the nitrogen functionality represents the most commonly employed strategy, providing stability under basic conditions while remaining readily removable through hydrogenolysis or acidic conditions [7] [5]. This protecting group demonstrates excellent compatibility with the reaction conditions required for other synthetic transformations and can be maintained throughout multiple synthetic steps without decomposition or migration.

Silyl protection strategies for hydroxyl functionalities offer excellent orthogonality with carbamate-protected nitrogen centers [5]. Tert-butyldimethylsilyl and tert-butyldiphenylsilyl ethers provide robust protection under acidic and basic conditions while remaining selectively removable using fluoride sources such as tetrabutylammonium fluoride [5]. These protecting groups demonstrate excellent stability during borane reduction reactions and other key synthetic transformations.

Trityl protection of hydroxyl groups provides an alternative approach that offers acid-labile removal conditions [5]. This protecting group strategy is particularly useful when orthogonal deprotection conditions are required, as trityl groups can be selectively removed under mildly acidic conditions without affecting other protective groups present in the molecule [5].

Allyloxycarbonyl protection schemes offer palladium-mediated removal conditions that are orthogonal to both acid and base-sensitive protecting groups [5]. These approaches have been successfully employed in automated solid-phase synthesis protocols, demonstrating their utility in complex synthetic sequences requiring multiple protection and deprotection steps [5].

Purification Techniques and Quality Control

The purification of benzyl (2S,4R)-4-hydroxy-2-hydroxymethyl)pyrrolidine-1-carboxylate and related intermediates requires specialized techniques that can effectively separate structurally similar compounds while maintaining product integrity [17] [18] [19]. The presence of multiple polar functional groups and the potential for stereochemical complexity necessitates the use of high-resolution separation methods.

Column chromatography using silica gel as the stationary phase represents the most commonly employed purification technique for synthetic intermediates [18] [19]. The optimal mobile phase systems typically involve ether-hexane mixtures with the addition of triethylamine to prevent decomposition of basic nitrogen-containing compounds [18]. Gradient elution protocols have been developed that provide effective separation of closely related stereoisomers and regioisomers.

High-performance liquid chromatography provides superior resolution for analytical and preparative applications requiring high purity products [20]. Both normal-phase and reversed-phase chromatographic systems have been successfully employed, with detection typically accomplished through ultraviolet absorption at wavelengths between 190-220 nanometers [20]. Chiral stationary phases enable the resolution of enantiomeric mixtures when required for specific applications.

Continuous distillation techniques have been developed for large-scale purification applications, particularly for the removal of volatile impurities and solvents [17] [21]. These methods employ reduced pressure conditions with carefully controlled reflux ratios to achieve high-purity products with minimal thermal decomposition [17]. The process has been optimized for industrial applications where consistent product quality and high throughput are essential requirements.

Ion exchange chromatography provides an effective method for the purification of amino acid derivatives and related compounds that possess ionizable functional groups [22]. Cation exchange resins can effectively separate pyrrolidine derivatives based on their basicity and charge characteristics, while providing excellent recovery yields and high purity products [22]. These methods are particularly useful for the final purification steps where pharmaceutical-grade purity is required.